N-[2-(3,5-difluorophenoxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
Description
N-[2-(3,5-difluorophenoxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a difluorophenoxy group attached to a phenyl ring, which is further connected to a pyrrolidine moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-(3,5-difluorophenoxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O2/c22-15-11-16(23)13-18(12-15)28-20-6-2-1-5-19(20)24-21(27)26-10-7-17(14-26)25-8-3-4-9-25/h1-2,5-6,11-13,17H,3-4,7-10,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLWYTDXBSVLKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(C2)C(=O)NC3=CC=CC=C3OC4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-difluorophenoxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the difluorophenoxy intermediate. The difluorophenoxy group can be synthesized through a nucleophilic aromatic substitution reaction, where a fluorinated phenol reacts with a suitable leaving group under basic conditions . This intermediate is then coupled with a phenyl ring through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction .
This can be achieved through a nucleophilic substitution reaction, where the phenyl ring is reacted with a pyrrolidine derivative under appropriate conditions . The final step is the formation of the carboxamide group, which can be accomplished through an amide coupling reaction using a suitable coupling reagent such as EDCI or HATU .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-difluorophenoxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-[2-(3,5-difluorophenoxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(3,5-difluorophenoxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), which plays a role in the modulation of food intake and mood . By blocking this receptor, the compound can exert anxiolytic and antidepressant effects .
Comparison with Similar Compounds
N-[2-(3,5-difluorophenoxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also affects mycobacterial energetics but has different structural features and biological activities.
3,5-Difluorophenylboronic acid: This compound is used in Suzuki-Miyaura cross-coupling reactions but lacks the pyrrolidine and carboxamide groups present in this compound.
The uniqueness of this compound lies in its specific structure, which allows it to interact with MCHR1 and exhibit anxiolytic and antidepressant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
